molecular formula C14H16N2O3S B2947204 1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 324009-25-8

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone

Cat. No. B2947204
M. Wt: 292.35
InChI Key: ZGCCQBIIMHRFJC-UHFFFAOYSA-N
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Description

“1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” is a chemical compound12. However, detailed information about this specific compound is not readily available in the sources I have access to. It appears to be a derivative of 3,5-dimethylpyrazole, which is an organic compound with two methyl substituents3.



Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling4. However, the specific synthesis process for “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” is not explicitly mentioned in the available sources.



Molecular Structure Analysis

The molecular structure of “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” is not directly available. However, related compounds like 3,5-dimethylpyrazole have been studied3. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry3.



Chemical Reactions Analysis

The specific chemical reactions involving “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” are not detailed in the available sources. However, related compounds like 3,5-dimethylpyrazole are known to participate in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” are not directly available in the sources I have access to.


Safety And Hazards

The safety and hazards associated with “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” are not specified in the available sources.


Future Directions

The future directions for research on “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone” are not explicitly mentioned in the available sources. However, the study of similar compounds continues to be an active area of research, with potential applications in various fields.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound “1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone”. For a more comprehensive analysis, please refer to specialized databases and resources or consult with a chemical expert.


properties

IUPAC Name

1-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-14(11(2)16(15-10)12(3)17)9-20(18,19)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCCQBIIMHRFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone

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